molecular formula C26H24N2O5S B3001909 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898431-15-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B3001909
CAS No.: 898431-15-7
M. Wt: 476.55
InChI Key: GYZBVXQPKKJBOX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)16-34(30,31)25-14-28(22-5-3-2-4-21(22)25)15-26(29)27-13-20-10-11-23-24(12-20)33-17-32-23/h2-12,14H,13,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZBVXQPKKJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an indole structure through an acetamide group. This unique combination may contribute to its biological properties.

PropertyDetails
Molecular Formula C₁₅H₁₈N₂O₄S
Molecular Weight 318.38 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in tumor growth and proliferation.
  • Cell Cycle Regulation : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways, as indicated by changes in the expression of Bcl-2 and Bax proteins.

Biological Activity Data

Recent studies have highlighted the anticancer potential of compounds with structural similarities. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines while showing minimal toxicity to normal cells (IC₅₀ > 150 µM).

Study 1: Anticancer Activity Assessment

A study published in Elsevier examined the anticancer mechanisms of similar compounds. The research utilized EGFR inhibition assessments and annexin V-FITC apoptosis assays to evaluate the biological activity. Results indicated that compounds with a benzo[d][1,3]dioxole moiety effectively inhibited EGFR signaling pathways, leading to reduced cell viability in cancer cells.

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest strong interactions with active sites of key enzymes, indicating potential as a therapeutic agent.

Study 3: In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary findings indicate favorable absorption and distribution characteristics, supporting further investigation into its clinical applications.

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